molecular formula C8H8N2O2S B1423159 (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid CAS No. 915924-30-0

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid

Cat. No. B1423159
M. Wt: 196.23 g/mol
InChI Key: WPRBLLNMSHVARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, also known as MTPA, is an important organic compound used in many scientific and industrial applications. It is a versatile compound with many properties and can be used as a reagent in synthetic organic chemistry, as a catalyst in polymerization reactions, and as a stabilizer for pharmaceuticals. MTPA has also been used in a variety of biochemical and physiological studies, including studies of metabolism, cell signaling, and gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthesis method involving the reaction of [bis(methylthio)methylene]malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate with 5-aminopyrazoles has been reported, demonstrating the synthetic potential of such compounds in creating mercaptopurine and pentaaza-as-indacene analogues (Elgemeie et al., 1994). Moreover, acrylic acid derivatives incorporating elements of sulfonylurea structure around a central vinylogous core have been synthesized, showcasing their moderate inhibitory effects on acetohydroxyacid synthase (AHAS) and potential herbicidal activity (Mcfadden et al., 1993).

Biological Interactions and Applications

The interaction of novel p-hydroxycinnamic acid amides, structurally related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, with bovine serum albumin (BSA) has been investigated through fluorescence and UV–vis spectral studies, highlighting the binding constants, thermodynamic parameters, and conformational changes in BSA (Meng et al., 2012). This research indicates potential biomedical applications through the study of protein-ligand interactions.

Antagonistic Activities and Therapeutic Potential

Compounds structurally related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid have been identified as potent antagonists of the αvβ3 receptor, with significant in vitro profiles and pharmacokinetics, suggesting potential for clinical development in the treatment of osteoporosis (Coleman et al., 2004).

Antimicrobial and Antifungal Applications

The synthesis and activity of novel pyrimidines derived from 5-cyano-6-aryl-2-thiouracil, related to (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, have been explored, revealing potential antimicrobial activities in primary screenings, thus suggesting possible applications in developing new chemotherapeutic agents (Ram et al., 1987).

properties

IUPAC Name

(E)-3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRBLLNMSHVARX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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